5-(((2,3-Dihydroxypropyl)thio)methyl)furan-2-carboxylic acid
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Overview
Description
5-(((2,3-Dihydroxypropyl)thio)methyl)furan-2-carboxylic acid is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound features a furan ring substituted with a carboxylic acid group and a thioether linkage to a dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,3-Dihydroxypropyl)thio)methyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with 2,3-dihydroxypropyl thiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(((2,3-Dihydroxypropyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thioethers.
Scientific Research Applications
5-(((2,3-Dihydroxypropyl)thio)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 5-(((2,3-Dihydroxypropyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups, used as a monomer for the production of bio-based polymers.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, known for its potential as a renewable chemical feedstock.
2,5-Dimethylfuran: A furan derivative with two methyl groups, investigated as a biofuel due to its high energy density.
Uniqueness
5-(((2,3-Dihydroxypropyl)thio)methyl)furan-2-carboxylic acid is unique due to the presence of both a thioether linkage and a dihydroxypropyl group. These functional groups impart distinct chemical properties and potential applications that differentiate it from other furan derivatives. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12O5S |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(2,3-dihydroxypropylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c10-3-6(11)4-15-5-7-1-2-8(14-7)9(12)13/h1-2,6,10-11H,3-5H2,(H,12,13) |
InChI Key |
ZYHSUQZJPYJQGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCC(CO)O |
Origin of Product |
United States |
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